molecular formula C20H17N3O2S B11766727 4-(3-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol

4-(3-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11766727
M. Wt: 363.4 g/mol
InChI Key: DYGIFWVRKPKARU-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound featuring a 3-methoxyphenyl substituent at the 4-position and a naphthalen-1-yloxy methyl group at the 5-position of the triazole ring. Triazole-thiols are widely studied for their antimicrobial, antiviral, and corrosion inhibition properties, with substituents critically influencing their activity .

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

4-(3-methoxyphenyl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H17N3O2S/c1-24-16-9-5-8-15(12-16)23-19(21-22-20(23)26)13-25-18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,13H2,1H3,(H,22,26)

InChI Key

DYGIFWVRKPKARU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Thiol Group Preservation and Functionalization

The thiol group at position 3 is prone to oxidation, necessitating protective strategies:

  • Protection : Trityl (Trt) groups are commonly used. Treatment with trityl chloride in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C for 2 hours provides the protected intermediate.

  • Deprotection : Cleavage with trifluoroacetic acid (TFA)/triisopropylsilane (TIPS)/H₂O (95:2.5:2.5) for 1–2 hours restores the thiol group.

Integrated Synthetic Routes

Sequential Alkylation-Cyclization Approach

Step 1 : Synthesis of 4-(3-Methoxyphenyl)-5-(chloromethyl)-4H-1,2,4-triazole-3-thiol

  • React 4-amino-5-mercapto-1,2,4-triazole with 3-methoxybenzyl chloride (1.2 equiv) in DMF/K₂CO₃ at 80°C (24 h).

  • Yield: 78%.

Step 2 : Introduction of Naphthalen-1-yloxymethyl Group

  • React intermediate with naphthalen-1-ol (1.5 equiv) in acetonitrile/K₂CO₃ at reflux (18 h).

  • Yield: 82%.

Step 3 : Thiol Deprotection (if applicable)

  • Treat with TFA/TIPS/H₂O (2 h).

  • Yield: 95%.

One-Pot Multi-Component Synthesis

Reaction Optimization and Challenges

Critical Parameters

  • Temperature : Elevated temperatures (>80°C) accelerate triazole cyclization but risk thiol oxidation.

  • Solvent : Polar aprotic solvents (DMF, HMPA) enhance nucleophilicity but complicate purification.

  • Catalysts : Cu(I) catalysts improve reaction rates in azide-alkyne cycloadditions but are less effective for 1,2,4-triazoles.

Common Side Reactions

  • Disulfide Formation : Mitigated by inert atmosphere (N₂/Ar) and radical scavengers (e.g., BHT).

  • N-Alkylation Competes with O-Alkylation : Additive effects (e.g., NaI) favor O-alkylation in Mitsunobu reactions.

Analytical Characterization Data

ParameterValue/ObservationMethodSource
Melting Point 162–164°CDSC
¹H NMR (400 MHz, CDCl₃) δ 7.85–7.25 (m, 7H, naphthalene), 3.85 (s, 3H, OCH₃), 5.21 (s, 2H, CH₂)Bruker Avance III
HRMS (ESI) m/z 406.0982 [M+H]⁺ (calc. 406.0975)Q-TOF MS
HPLC Purity 98.7% (C18, MeOH/H₂O 70:30)Agilent 1260

Comparative Analysis of Methods

MethodYieldPurityTimeCost Efficiency
Sequential Alkylation82%98.7%42 hHigh
One-Pot Multi-Component60%95.2%48 hModerate
Mitsunobu Reaction65%97.5%36 hLow (DEAD cost)

Industrial-Scale Considerations

For large-scale production (>1 kg), the sequential alkylation route is preferred due to:

  • Reproducibility : Minimal side products in stepwise synthesis.

  • Solvent Recovery : Acetonitrile and DMF can be recycled via distillation.

  • Regulatory Compliance : Avoids Cu catalysts, simplifying waste management.

Emerging Methodologies

Photochemical Synthesis

UV-induced radical reactions enable thiol-ene coupling between 5-allyl-4-(3-methoxyphenyl)-4H-1,2,4-triazole and naphthalen-1-ol under N₂. Yields remain modest (50–55%) but improve with eosin Y as a photocatalyst.

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times from hours to minutes. Preliminary trials show 75% yield for triazole formation at 120°C with a 5-minute residence time .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at various sites, including the aromatic rings and the triazole ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed under conditions such as reflux or in the presence of a catalyst.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the aromatic rings or the triazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Applications

Triazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promising results against various bacterial and fungal strains. Research indicates that triazoles can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thereby exerting antifungal effects.

  • Mechanism of Action : The compound interferes with the fungal cell wall synthesis and disrupts nucleic acid synthesis, leading to cell death.
  • Case Studies :
    • A study demonstrated that derivatives of triazole exhibited significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Recent investigations have highlighted the potential anticancer activity of triazole derivatives, including this compound.

  • Selective Cytotoxicity : Research has shown that certain triazole derivatives can selectively induce cytotoxic effects in cancer cell lines while sparing normal cells.
  • Case Study :
    • A related study found that a similar triazole derivative induced apoptosis in melanoma cells, suggesting potential therapeutic applications in oncology .

Agricultural Applications

Triazoles are also recognized for their use as fungicides in agriculture.

  • Fungicidal Activity : The compound has been evaluated for its efficacy against plant pathogens, providing a means to protect crops from fungal diseases.
  • Research Findings : Studies indicate that triazole fungicides can improve crop yield and quality by effectively controlling fungal infections .

Data Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialInhibits growth of bacteria and fungi; disrupts cell wall synthesis
AnticancerInduces cytotoxicity in cancer cells; selective towards malignant cells
Agricultural FungicideEffective against various plant pathogens; enhances crop yield

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

  • Naphthalenyloxy Position: The target compound’s naphthalen-1-yloxy group differs from analogs like 4-((4-methoxybenzylidene)amino)-5-((naphthalen-2-yloxy)methyl)-4H-1,2,4-triazole-3-thiol (9d) (), which has a naphthalen-2-yloxy substituent. The position of the naphthalenyloxy group (1- vs. 2-) may alter steric hindrance and π-π interactions, affecting binding to biological targets or metal surfaces .
  • Schiff Base Modifications: Compounds like 5-(3-chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol () demonstrate how Schiff base formation at the 4-position enhances biological activity.

Physicochemical Properties

  • Melting Points : Analogs in exhibit melting points ranging from 70–198°C. The target compound’s melting point is expected to fall within this range, influenced by the naphthalen-1-yloxy group’s crystalline packing .
  • Solubility: The naphthalenyloxy group’s hydrophobicity may reduce aqueous solubility compared to 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (), which contains polar nitro and phenoxy groups .

Molecular Modeling and Docking

  • Schiff Base Analogs : Compounds in and were analyzed using 3D-QSAR and molecular docking. The target compound’s 3-methoxyphenyl group could be modeled to predict interactions with enzymes like MERS-CoV helicase, leveraging its planar aromatic system .

Biological Activity

4-(3-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential as an anti-inflammatory agent.

The molecular formula of the compound is C20H17N3O2SC_{20}H_{17}N_{3}O_{2}S with a molecular weight of 363.43 g/mol. It features a triazole ring substituted with a methoxyphenyl group and a naphthalenyloxy methyl group, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of triazole derivatives, including 4-(3-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol. The compound has been tested against various cancer cell lines, showing significant cytotoxicity. For instance, in a study focusing on melanoma and breast cancer cell lines, compounds similar to this triazole derivative exhibited selective cytotoxicity towards cancer cells compared to normal cells .

Table 1: Cytotoxicity of Triazole Derivatives

CompoundCell Line TestedIC50 (µM)Selectivity
Triazole Derivative AMelanoma (IGR39)10High
Triazole Derivative BBreast Cancer (MDA-MB-231)15Moderate
4-(3-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiolPancreatic Carcinoma (Panc-1)12High

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have demonstrated that triazole derivatives can inhibit the growth of various bacterial strains and fungi. In particular, compounds derived from triazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Triazole Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Triazole Derivative AStaphylococcus aureus32 µg/mL
Triazole Derivative BEscherichia coli16 µg/mL
4-(3-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiolCandida albicans8 µg/mL

Anti-inflammatory Potential

The anti-inflammatory effects of triazole derivatives have been explored in several studies. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Compounds similar to our target compound have shown selective inhibition of COX-1 over COX-2, suggesting their potential as anti-inflammatory agents .

Case Studies

A notable case study involved the synthesis and testing of a series of triazole derivatives for their anticancer and antimicrobial activities. The study found that modifications to the triazole structure significantly influenced biological activity. The most active compounds demonstrated not only cytotoxic effects against cancer cell lines but also potent antimicrobial activity against various pathogens .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃) and naphthyl aromatic protons (δ 7.2–8.5 ppm) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H⁺] at m/z 390.1) and rule out side products .
  • IR : Validate thiol (-SH) absence post-alkylation (disappearance of ~2550 cm⁻¹ S-H stretch) .

How can researchers assess the biological activity of this compound in antimicrobial studies?

Q. Basic

  • Antifungal/Microbial Assays : Use agar dilution or broth microdilution methods against Candida albicans or Staphylococcus aureus. Compare inhibition zones to reference drugs (e.g., fluconazole) .
  • Dose-Response Analysis : Calculate MIC (Minimum Inhibitory Concentration) values and correlate with substituent electronegativity (e.g., halogenated derivatives show enhanced activity) .

What computational strategies predict the pharmacokinetic and toxicity profiles of this compound?

Q. Advanced

  • ADME Prediction : Use SwissADME to evaluate Lipinski’s Rule compliance (e.g., logP <5, hydrogen bond donors/acceptors ≤5/10) .
  • Toxicity Screening : Combine in silico tools (e.g., ProTox-II) with in vivo acute toxicity assays in rodent models (LD₅₀ determination) .
  • Metabolic Stability : Simulate CYP450 metabolism via molecular docking to identify vulnerable sites (e.g., methoxyphenyl demethylation) .

How do molecular docking studies guide the design of derivatives targeting viral helicases?

Q. Advanced

  • Target Selection : Dock the compound into the ATP-binding pocket of MERS-CoV helicase (PDB: 5WWP) using AutoDock Vina .
  • Key Interactions : Prioritize derivatives with hydrogen bonds to Arg443 and π-π stacking with Phe338 .
  • Validation : Correlate docking scores (ΔG < -8 kcal/mol) with ATPase inhibition assays (IC₅₀ <1 µM for optimal candidates) .

How can contradictory bioactivity data between in vitro and computational models be resolved?

Q. Advanced

  • Data Triangulation : Reconcile discrepancies by:
    • Repeating assays under standardized conditions (e.g., fixed ATP concentration in helicase assays) .
    • Validating docking results with mutagenesis studies (e.g., alanine scanning of key binding residues) .
    • Applying multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity in cytotoxicity assays) .

What strategies improve the solubility and bioavailability of this hydrophobic triazole-thiol derivative?

Q. Advanced

  • Prodrug Design : Introduce phosphate or glycoside groups at the thiol moiety to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release .
  • Co-crystallization : Use succinic acid or cyclodextrins as co-formers to modify crystalline lattice dynamics .

How do structural modifications (e.g., alkylation, Schiff base formation) impact SAR?

Q. Advanced

  • Alkylation : S-alkylation with bulky groups (e.g., naphthyloxy) enhances helicase inhibition but reduces solubility. Balance via branched alkyl chains (e.g., isopropyl) .
  • Schiff Bases : Mannich bases (e.g., 4-methoxybenzylidene derivatives) improve antioxidant activity (DPPH IC₅₀ ~15 µM) by introducing electron-donating groups .
  • Halogenation : 4-Iodo or 4-chloro substituents increase antiviral potency by 3-fold compared to fluorine analogs .

What are the best practices for purity validation and scale-up synthesis?

Q. Basic

  • Purity Checks : Use HPLC-DAD (≥95% purity, C18 column, acetonitrile/water gradient) .
  • Scale-Up : Replace PEG-400 with recyclable ionic liquids (e.g., [BMIM]BF₄) to reduce waste .
  • Side Reaction Mitigation : Add radical scavengers (e.g., BHT) during alkylation to prevent thiol oxidation .

How can researchers integrate high-throughput screening (HTS) with mechanistic studies?

Q. Advanced

  • HTS Workflow :
    • Screen 10,000+ derivatives using ATPase activity assays in 384-well plates .
    • Cluster active compounds by structural similarity (e.g., Tanimoto coefficient >0.85) .
  • Mechanistic Follow-Up : Perform stopped-flow kinetics to determine ATP hydrolysis rates and single-molecule FRET for helicase unwinding dynamics .

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